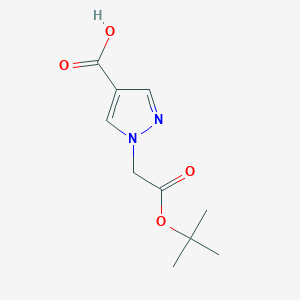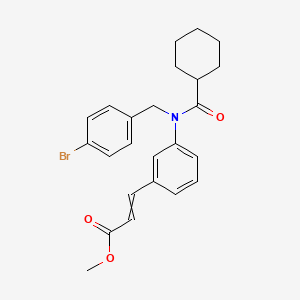
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate
説明
(E)-Methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate, or 4-Bromobenzyl-3-(3-cyclohexylcarboxamidophenyl)acrylate, is a novel synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 454.37 g/mol and a melting point of 55-57°C. Its chemical formula is C21H23BrNO3.
科学的研究の応用
1. Hydrogel Drug Release Studies
The use of similar acrylate compounds in the creation of polymeric hydrogels has been explored for drug release applications. Arun and Reddy (2005) synthesized a novel crosslinker, closely related to the compound , and used it in hydrogels to study drug release behavior. These hydrogels demonstrated varying drug release rates depending on factors like crosslinking density, drug loading percentage, and monomer type (Arun & Reddy, 2005).
2. Photocrosslinking in Polymer Synthesis
Another application is in the field of photocrosslinking in polymer synthesis. Arun and Reddy (2004) explored the use of acrylated derivatives in copolymers, highlighting how the rate of photocrosslinking was enhanced when the compound was copolymerized with other monomers like styrene and methyl acrylate (Arun & Reddy, 2004).
3. Synthesis of Quaternary Ammonium Salts with Antioxidant Activity
Research by Kushnir et al. (2015) involved the reaction of a similar acrylate with other compounds to synthesize quaternary ammonium salts, which displayed high inhibitory activity against superoxide generation in mitochondria. This suggests potential for applications in oxidative stress management (Kushnir et al., 2015).
4. Polymerization for Multicyanocyclopropane Functionalities
Lee et al. (1993) synthesized compounds by reacting methyl bromocyanoacetate with acrylate derivatives. These monomers were then polymerized to obtain polymers with multicyanocyclopropane functionalities, indicating their use in specialized polymer synthesis (Lee et al., 1993).
5. Free-Radical Polymerization Studies
A study by Hua et al. (2005) on the free-radical polymerizations of methyl acrylate, involving compounds similar to the subject compound, revealed important insights into the polymerization behavior, hinting at potential applications in controlled/living free-radical polymerization (Hua et al., 2005).
作用機序
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound’s high cyclooxygenase inhibitory activity was demonstrated with an IC50 value of 6 µM .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the formation of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the inhibition of this pathway can lead to anti-inflammatory effects.
Pharmacokinetics
The compound has favorable pharmacokinetic properties and is orally bioavailable according to Lipinski’s rule of five . This rule is a set of criteria used to predict whether a chemical compound would make an effective orally active drug in humans, based on its molecular properties.
Result of Action
The result of the compound’s action is a reduction in inflammation and pain due to its inhibition of COX-2 . This makes the compound a potential lead for the design and development of potent COX inhibitors.
特性
IUPAC Name |
methyl 3-[3-[(4-bromophenyl)methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO3/c1-29-23(27)15-12-18-6-5-9-22(16-18)26(17-19-10-13-21(25)14-11-19)24(28)20-7-3-2-4-8-20/h5-6,9-16,20H,2-4,7-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQVBGTNLJASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)
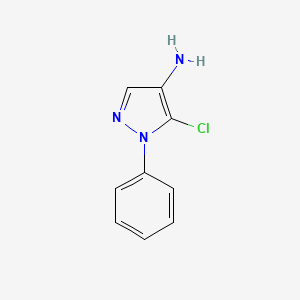



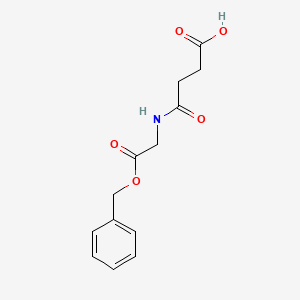
![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)
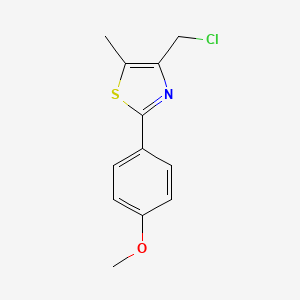
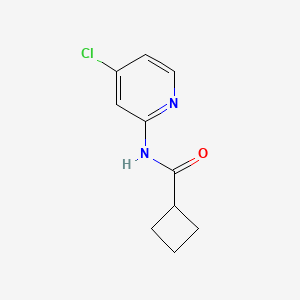
![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)
![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)
